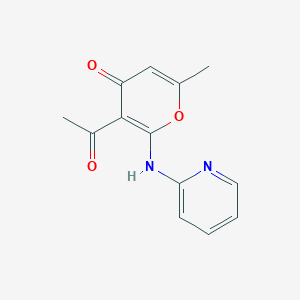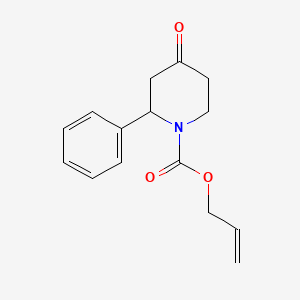
1-Alloc-2-phenylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Alloc-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C15H17NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Méthodes De Préparation
The synthesis of 1-Alloc-2-phenylpiperidin-4-one involves several steps. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives, including pyrrolidines and azepanes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Alloc-2-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Cyclization: The compound can undergo cyclization reactions to form various cyclic structures, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Alloc-2-phenylpiperidin-4-one has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and receptor binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection products.
Mécanisme D'action
The mechanism of action of 1-Alloc-2-phenylpiperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . These interactions can modulate biological processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Alloc-2-phenylpiperidin-4-one can be compared with other piperidine derivatives, such as:
2-Phenylpiperidine: Similar in structure but lacks the alloc group, leading to different reactivity and biological activity.
4-Phenylpiperidine: Another structural isomer with distinct chemical properties and applications.
Piperidin-4-one: A simpler derivative without the phenyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential biological activities .
Propriétés
| 849928-32-1 | |
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
prop-2-enyl 4-oxo-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-2-10-19-15(18)16-9-8-13(17)11-14(16)12-6-4-3-5-7-12/h2-7,14H,1,8-11H2 |
Clé InChI |
BRTKJCVSHCSFAZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)
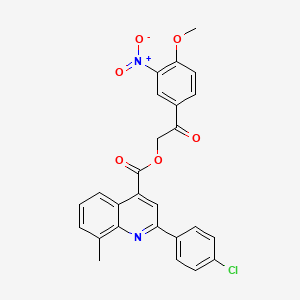

![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
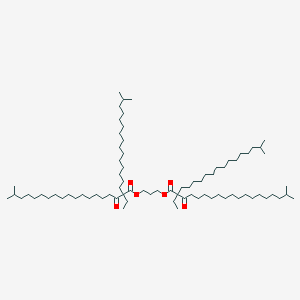
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
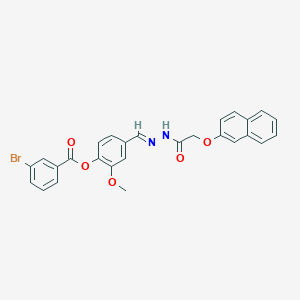
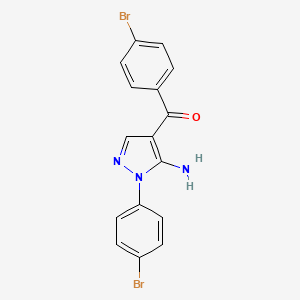
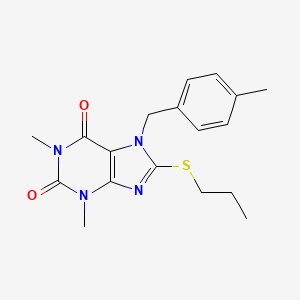
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

